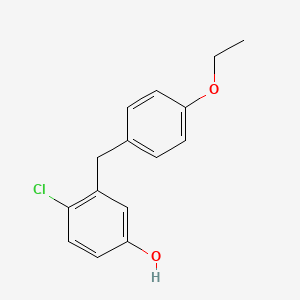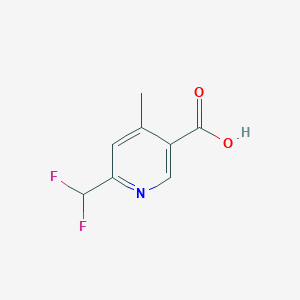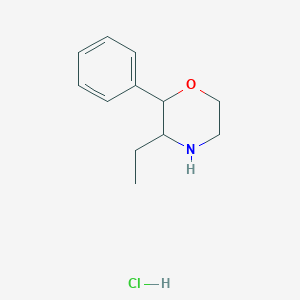
5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is a chemical compound that has been widely studied in scientific research. It is commonly referred to as POZ or POZ-HCl. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Synthesis and Antibacterial Activity : Novel methylamino piperidinyl substituted oxazolidinones, including derivatives of 5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, have been synthesized and evaluated for their antibacterial activities. These compounds demonstrated effective antibacterial properties against various Gram-positive strains, including linezolid-resistant Staphylococcus aureus (Srivastava et al., 2007). Additionally, some piperidine substituted triazolylmethyl and isoxazolinyl oxazolidinones showed potent antibacterial activity against resistant strains of both Gram-positive and Gram-negative bacteria (Shin et al., 2013), (Varshney et al., 2009).
Structural and Conformational Studies
- Structural and Conformational Analysis : Studies on novel 3,4,5-substituted oxazolidin-2-ones, containing piperidine rings, revealed insights into the stereochemistry and physical properties of these compounds. This research aids in understanding the properties that contribute to their biological activity (Mavrova et al., 2011).
Therapeutic Applications
- Therapeutic Efficacy in Experimental Models : Oxazolidinone derivatives, including this compound, have shown promising results in the treatment of experimental actinomycetoma produced by Nocardia brasiliensis. These compounds could be potential options for treating mycetoma (Espinoza-González et al., 2008).
In Vitro Activities
- In Vitro Effectiveness Against Pathogens : Novel oxazolidinone analogs, like this compound, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Zurenko et al., 1996).
Chemical Synthesis
- Advanced Synthesis Methods : Research in the synthesis of piperidine and oxazolidinone derivatives has led to the development of efficient methods for the creation of multiple stereocenters in piperidines, a key structural component in many oxazolidinone derivatives (Glorius et al., 2004).
Enantioselective Processes
- Enantioselective Synthesis Approaches : Studies have focused on developing enantioselective synthesis methods for compounds related to oxazolidinone derivatives. These methods are important for the production of drugs with specific chiral properties (Cann et al., 2012).
Eigenschaften
IUPAC Name |
5-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10-5-7(12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTDMVFDMBFFDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CNC(=O)O2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

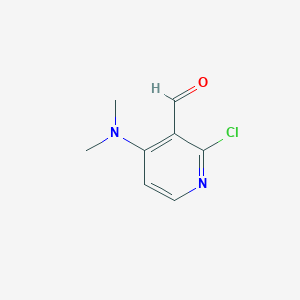
![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)
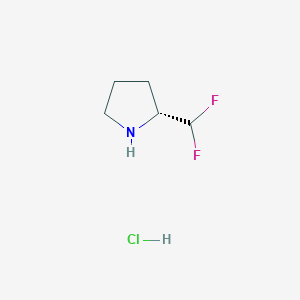
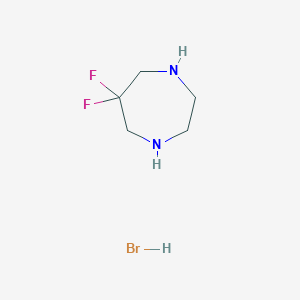
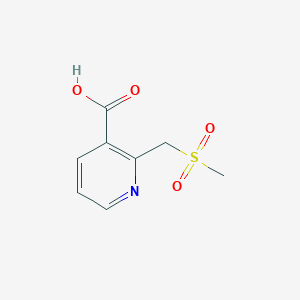
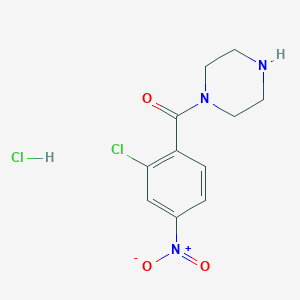
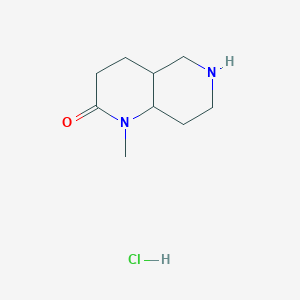
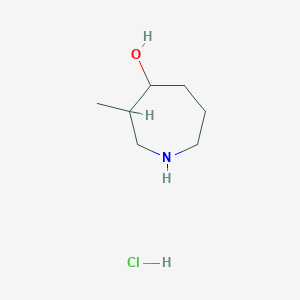
![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)
